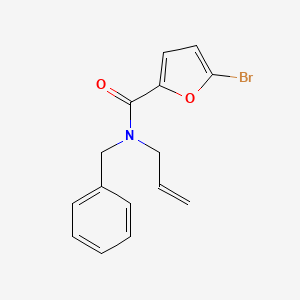
N-Benzyl-5-bromo-N-(prop-2-en-1-yl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-5-bromo-N-(prop-2-en-1-yl)furan-2-carboxamide is an organic compound belonging to the class of furan derivatives. This compound features a furan ring substituted at the 2-position with a carboxamide group, which is further substituted with a benzyl group and a 5-bromo substituent. The presence of the prop-2-en-1-yl group adds to its structural complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-5-bromo-N-(prop-2-en-1-yl)furan-2-carboxamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Bromination: The furan ring is then brominated at the 5-position using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Carboxamide Formation: The carboxamide group is introduced by reacting the brominated furan with an appropriate amine, such as benzylamine, under amide bond-forming conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used for amide reduction.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
N-Benzyl-5-bromo-N-(prop-2-en-1-yl)furan-2-carboxamide has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.
Biology: The compound’s structural features make it a candidate for studying biological interactions, such as enzyme inhibition or receptor binding.
Industry: Used in the development of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-Benzyl-5-bromo-N-(prop-2-en-1-yl)furan-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the allyl group can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-5-bromo-2-furancarboxamide: Lacks the allyl group, which may affect its reactivity and biological activity.
N-Benzyl-5-chloro-N-(prop-2-en-1-yl)furan-2-carboxamide: Substitution of bromine with chlorine can lead to differences in reactivity and interaction with biological targets.
N-Benzyl-5-bromo-N-(prop-2-en-1-yl)thiophene-2-carboxamide: Replacement of the furan ring with a thiophene ring can alter electronic properties and reactivity.
Uniqueness
N-Benzyl-5-bromo-N-(prop-2-en-1-yl)furan-2-carboxamide is unique due to the combination of its substituents, which confer specific reactivity and potential biological activity. The presence of the bromine atom, allyl group, and benzyl group on the furan ring creates a versatile scaffold for further functionalization and application in various fields.
Properties
CAS No. |
583052-92-0 |
|---|---|
Molecular Formula |
C15H14BrNO2 |
Molecular Weight |
320.18 g/mol |
IUPAC Name |
N-benzyl-5-bromo-N-prop-2-enylfuran-2-carboxamide |
InChI |
InChI=1S/C15H14BrNO2/c1-2-10-17(11-12-6-4-3-5-7-12)15(18)13-8-9-14(16)19-13/h2-9H,1,10-11H2 |
InChI Key |
OEQXTXMBXKOLQG-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN(CC1=CC=CC=C1)C(=O)C2=CC=C(O2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


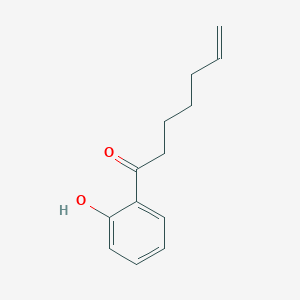
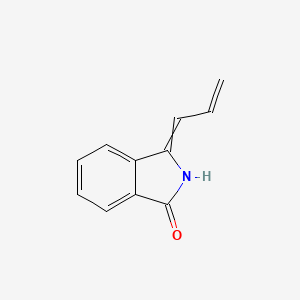

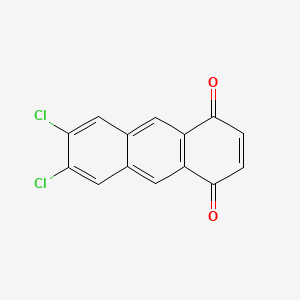
![Silane, (1,1-dimethylethyl)dimethyl[[6-(phenylmethoxy)hexyl]oxy]-](/img/structure/B14236638.png)
![L-Valinamide, N-[(1,1-dimethylethoxy)carbonyl]-N,beta,beta-trimethyl-L-phenylalanyl-N-[(1S,2E)-4-ethoxy-3-methyl-1-(1-methylethyl)-4-oxo-2-buten-1-yl]-N,3-dimethyl-](/img/structure/B14236639.png)
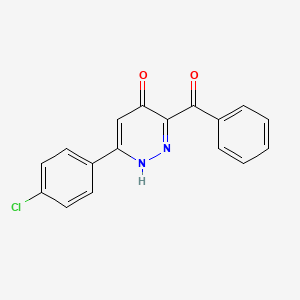
![1-[2-(3-Ethenylphenyl)ethyl]pyrrolidine](/img/structure/B14236653.png)

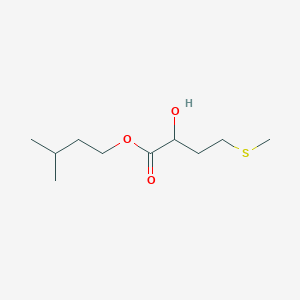
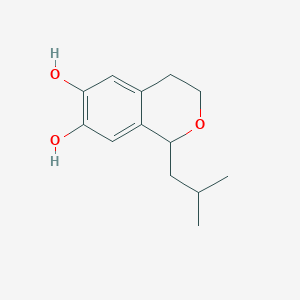
![4,4'-[{[2-(Trifluoromethyl)phenyl]methylene}bis(oxy)]dianiline](/img/structure/B14236675.png)

![N-[(4,6-dimethyl-2-sulfanylidene-1H-pyridin-3-yl)methyl]acetamide](/img/structure/B14236677.png)
